molecular formula C13H15ClN2O2 B2473000 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone CAS No. 2034575-81-8

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2473000
CAS No.: 2034575-81-8
M. Wt: 266.73
InChI Key: WKPUPFUMKJQIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone: is a chemical compound that features a pyrrolidine ring, a chloropyridine moiety, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chloropyridine Moiety: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is reacted with 3-chloropyridine in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Cyclopropyl Group: The final step involves the reaction of the intermediate with a cyclopropylating agent such as cyclopropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyridin-4-yl)methanone
  • Pyrrolidin-1-yl(cyclopropyl)methanone
  • (3-Chloropyridin-4-yl)oxycyclopropane

Uniqueness

The uniqueness of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-11-7-15-5-3-12(11)18-10-4-6-16(8-10)13(17)9-1-2-9/h3,5,7,9-10H,1-2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPUPFUMKJQIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.